molecular formula C36H37N7O4 B1676570 Mgb-BP-3 CAS No. 1000277-08-6

Mgb-BP-3

Número de catálogo: B1676570
Número CAS: 1000277-08-6
Peso molecular: 631.7 g/mol
Clave InChI: OEKXCVYZBVOWBR-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

La síntesis de MGB-BP-3 implica la modificación de productos naturales de oligoamida como la distamicina y la netropsina. El proceso incluye la introducción de componentes hidrófobos adicionales en los ligandos para mejorar la unión a las regiones no polares del surco menor del ADN. Esta modificación tiene como objetivo mejorar las propiedades fisicoquímicas de los nuevos compuestos, haciéndolos más parecidos a fármacos .

Análisis De Reacciones Químicas

MGB-BP-3 se somete a varias reacciones químicas, centrándose principalmente en su interacción con el ADN. Se une al surco menor del ADN, formando un complejo estable. Esta unión interfiere con la acción de superenrollamiento de la girasa y las acciones de relajación y desencadenamiento de la topoisomerasa IV. Estas interacciones inhiben el crecimiento y la replicación bacterianos .

Aplicaciones Científicas De Investigación

MGB-BP-3 se ha estudiado ampliamente por sus propiedades antibacterianas. Ha mostrado una fuerte actividad contra patógenos grampositivos, incluyendo Staphylococcus aureus resistente a la meticilina y Enterococci resistentes a la vancomicina. Su mecanismo de acción único y su alta eficacia lo convierten en un posible tratamiento de primera línea para las infecciones por Clostridioides difficile .

Mecanismo De Acción

MGB-BP-3 ejerce sus efectos antibacterianos uniéndose al surco menor del ADN. Esta unión interrumpe el funcionamiento normal de las topoisomerasas bacterianas, enzimas esenciales para la replicación y transcripción del ADN. Al interferir con estas enzimas, this compound inhibe eficazmente el crecimiento y la replicación bacterianos .

Comparación Con Compuestos Similares

MGB-BP-3 se compara con otros fijadores de surcos menores como la distamicina y la netropsina. A diferencia de estos productos naturales, this compound se ha modificado para reducir la toxicidad y mejorar la actividad antibacteriana. Su estructura única permite una unión selectiva al ADN bacteriano, lo que lo hace más eficaz y seguro para su uso clínico .

Compuestos Similares::

Actividad Biológica

MGB-BP-3 is a novel synthetic antibiotic classified as a Strathclyde Minor Groove Binder (S-MGB), primarily developed for the treatment of Clostridioides difficile infections. This compound exhibits significant bactericidal activity against a range of Gram-positive bacteria while demonstrating limited efficacy against Gram-negative pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential applications in treating bacterial infections.

This compound functions by binding to the minor groove of DNA, inhibiting essential bacterial processes such as transcription and DNA replication. The following mechanisms have been identified:

  • Transcriptional Inhibition : this compound induces a significant transcriptional arrest in essential genes in Staphylococcus aureus, as evidenced by RNA-Seq analysis that identified 698 transcripts with altered expression profiles . This inhibition affects pathways such as glycolysis and nucleotide biosynthesis.
  • DNA Binding : The compound binds to double-stranded DNA (dsDNA) as a dimer, confirmed through techniques like nano-electrospray ionization mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . This interaction is critical for its bactericidal activity.
  • Topoisomerase Inhibition : this compound interferes with the action of type II bacterial topoisomerases, affecting the supercoiling and relaxation processes essential for DNA replication . However, it does not stabilize cleavage complexes like fluoroquinolones do, which may contribute to its unique resistance profile.

Spectrum of Activity

This compound has shown potent activity against various Gram-positive bacteria, while its effectiveness against Gram-negative strains is limited due to poor intracellular accumulation. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for this compound against selected bacterial strains:

Bacterial StrainMIC (μM)Notes
Staphylococcus aureus0.2Highly susceptible to this compound
Enterococcus faecalis0.5Significant activity noted
Escherichia coli>100No measurable MIC observed
Pseudomonas aeruginosa>100Resistant due to efflux and permeation issues
Acinetobacter baumannii>100Poor uptake contributes to resistance

Clinical Efficacy

This compound has successfully completed Phase II clinical trials for treating C. difficile-associated diarrhea (CDAD). Key findings from these trials include:

  • Efficacy : The compound demonstrated a 100% initial cure rate and sustained cure rate over four weeks post-treatment in patients . This contrasts sharply with traditional treatments like vancomycin, which have higher recurrence rates.
  • Rapid Action : this compound exhibits rapid bactericidal effects, capable of killing C. difficile within the first 10 hours of treatment . This speed is critical in preventing sporulation, which can lead to recurrent infections.

Case Studies

  • Phase II Clinical Trial Results : In a multi-center trial involving patients with CDAD, this compound was administered at doses of 250 mg twice daily for ten days. The study reported no serious adverse events and confirmed its safety profile alongside high efficacy rates .
  • Resistance Development Studies : Laboratory studies aimed at inducing resistance against this compound revealed no successful mutations in treated strains, suggesting a low likelihood of resistance development compared to traditional antibiotics like rifampicin .

Propiedades

IUPAC Name

1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXCVYZBVOWBR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000277-08-6
Record name MGB-BP-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MGB-BP-3
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MGB-BP-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does MGB-BP-3 interact with its target and what are the downstream effects?

A: this compound is a Strathclyde Minor Groove Binder (S-MGB) that primarily targets Gram-positive bacteria. Research indicates that it functions by binding to the minor groove of DNA, specifically at essential SigA promoters. [] This binding inhibits promoter isomerization by RNA polymerase holoenzyme, effectively disrupting bacterial transcription. [] The downstream effects of this interaction include the downregulation of essential genes involved in vital processes like DNA replication, cell wall integrity, and energy production. [, ] For example, genes involved in glycolysis, the pentose phosphate pathway, and the TCA cycle are affected. [] This multi-target approach leads to a bactericidal effect and likely contributes to the low potential for resistance development. [, ]

Q2: Why is this compound ineffective against Gram-negative bacteria?

A: Although this compound can bind to the DNA of both Gram-positive and Gram-negative bacteria in vitro, [] its activity against Gram-negative bacteria is significantly limited. This limitation is attributed to poor intracellular accumulation due to inefficient permeation through the outer membrane and active efflux mechanisms. []

Q3: Has this compound shown potential for overcoming antibiotic resistance?

A: this compound demonstrates promise in mitigating antibiotic resistance. Laboratory-directed evolution experiments using S. aureus showed no development of resistance to this compound, even when exposed to sub-inhibitory concentrations. [] This is in contrast to rifampicin, a single-target RNA polymerase inhibitor, where resistance emerged rapidly under similar conditions. [] The multi-target nature of this compound, affecting various essential genes and pathways, likely contributes to this low resistance development potential. []

Q4: What is the current clinical trial status of this compound?

A: this compound has successfully completed a Phase IIa clinical trial as an orally administered drug for treating Clostridioides difficile infections. [] The results indicated superior efficacy compared to the current standard treatment, vancomycin. []

Q5: What are the future directions for this compound research?

A5: Future research on this compound will likely focus on:

  • Overcoming Gram-negative resistance: Exploring structural modifications to enhance its penetration into Gram-negative bacteria and circumvent efflux mechanisms. []

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